molecular formula C29H40O11 B044212 Cryptosin CAS No. 111420-57-6

Cryptosin

Cat. No.: B044212
CAS No.: 111420-57-6
M. Wt: 564.6 g/mol
InChI Key: NRBYBABUHKEQNM-QCJAYSJESA-N
Attention: For research use only. Not for human or veterinary use.
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Comparison with Similar Compounds

Herbimycin is part of the ansamycin family of antibiotics, which includes compounds like geldanamycin and other herbimycin analogs . These compounds share a similar mechanism of action, targeting Hsp90 and inhibiting its function. herbimycin is unique in its specific binding properties and the range of biological activities it exhibits .

Similar compounds include:

Herbimycin’s unique binding properties and broad range of biological activities make it a valuable compound for scientific research and potential therapeutic applications.

Properties

CAS No.

111420-57-6

Molecular Formula

C29H40O11

Molecular Weight

564.6 g/mol

IUPAC Name

(1R,3S,5S,7S,10S,11S,12R,14R,15R,18R)-7-[(2R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-12,18-dihydroxy-10,14-dimethyl-15-(5-oxo-2H-furan-3-yl)-2-oxapentacyclo[9.7.0.01,3.05,10.014,18]octadecan-13-one

InChI

InChI=1S/C29H40O11/c1-26-5-3-15(38-21-10-17(31)22(33)18(11-30)39-21)8-14(26)9-19-29(40-19)24(26)23(34)25(35)27(2)16(4-6-28(27,29)36)13-7-20(32)37-12-13/h7,14-19,21-24,30-31,33-34,36H,3-6,8-12H2,1-2H3/t14-,15-,16+,17+,18+,19-,21+,22-,23+,24+,26-,27-,28+,29-/m0/s1

InChI Key

NRBYBABUHKEQNM-QCJAYSJESA-N

Isomeric SMILES

C[C@]12CC[C@@H](C[C@H]1C[C@H]3[C@@]4([C@@H]2[C@H](C(=O)[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)O)O3)O[C@H]7C[C@H]([C@@H]([C@H](O7)CO)O)O

SMILES

CC12CCC(CC1CC3C4(C2C(C(=O)C5(C4(CCC5C6=CC(=O)OC6)O)C)O)O3)OC7CC(C(C(O7)CO)O)O

Canonical SMILES

CC12CCC(CC1CC3C4(C2C(C(=O)C5(C4(CCC5C6=CC(=O)OC6)O)C)O)O3)OC7CC(C(C(O7)CO)O)O

Synonyms

cryptosin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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